molecular formula C18H20Cl2O4 B1626556 (+)-1,4-Bis-O-(4-chlorobenzyl)-D-threitol CAS No. 85362-86-3

(+)-1,4-Bis-O-(4-chlorobenzyl)-D-threitol

Cat. No.: B1626556
CAS No.: 85362-86-3
M. Wt: 371.3 g/mol
InChI Key: MBGYQXOSGYFFSY-QZTJIDSGSA-N
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Description

(+)-1,4-Bis-O-(4-chlorobenzyl)-D-threitol is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a butane-2,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-1,4-Bis-O-(4-chlorobenzyl)-D-threitol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl alcohol and butane-2,3-diol.

    Protection of Hydroxyl Groups: The hydroxyl groups of butane-2,3-diol are protected using a suitable protecting group, such as a silyl ether.

    Formation of Ether Linkages: The protected butane-2,3-diol is then reacted with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the ether linkages.

    Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(+)-1,4-Bis-O-(4-chlorobenzyl)-D-threitol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (+)-1,4-Bis-O-(4-chlorobenzyl)-D-threitol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool for probing protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of (+)-1,4-Bis-O-(4-chlorobenzyl)-D-threitol involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-1,4-bis[(4-fluorophenyl)methoxy]butane-2,3-diol: Similar structure but with fluorine atoms instead of chlorine.

    (2R,3R)-1,4-bis[(4-bromophenyl)methoxy]butane-2,3-diol: Similar structure but with bromine atoms instead of chlorine.

    (2R,3R)-1,4-bis[(4-methylphenyl)methoxy]butane-2,3-diol: Similar structure but with methyl groups instead of chlorine.

Uniqueness

The presence of chlorine atoms in (+)-1,4-Bis-O-(4-chlorobenzyl)-D-threitol imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2O4/c19-15-5-1-13(2-6-15)9-23-11-17(21)18(22)12-24-10-14-3-7-16(20)8-4-14/h1-8,17-18,21-22H,9-12H2/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGYQXOSGYFFSY-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC(C(COCC2=CC=C(C=C2)Cl)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC[C@H]([C@@H](COCC2=CC=C(C=C2)Cl)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538576
Record name (2R,3R)-1,4-Bis[(4-chlorophenyl)methoxy]butane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85362-86-3
Record name (2R,3R)-1,4-Bis[(4-chlorophenyl)methoxy]butane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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